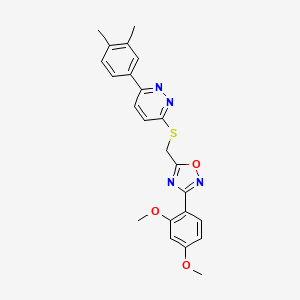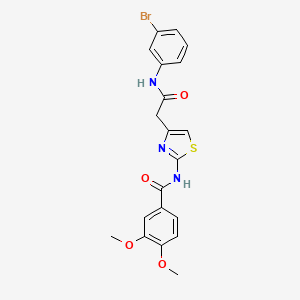
N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide” is a derivative of 4-(4-bromophenyl)-thiazol-2-amine . It has been synthesized as part of a series of compounds designed to overcome microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-amino-4-(4-substituted phenyl)thiazoles with 4-(1H-pyrrolyl-1-yl)benzoic acid/4-(2,5-dimethyl-1H-pyrrolyl-1-yl)benzoic acid, using HBTU as a coupling agent and DIEA as a base in DMF medium .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by physicochemical and spectral characteristics . The molecular docking study demonstrated that these compounds displayed good docking scores within the binding pocket of selected PDB IDs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The exact reactions for this specific compound are not provided in the available resources.Applications De Recherche Scientifique
Photodynamic Therapy Applications
Compounds with complex structures, including those similar to the mentioned benzamide derivatives, have been investigated for their potential in photodynamic therapy (PDT). For example, a study on zinc phthalocyanine derivatives demonstrated their effectiveness as photosensitizers in PDT, highlighting their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are critical for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure and Intermolecular Interactions
Understanding the molecular structure and intermolecular interactions of complex molecules is essential for designing new materials and drugs. A study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide showcased how crystal packing and dimerization influence molecular geometry, highlighting the importance of these interactions in determining the physical and chemical properties of such compounds (Karabulut et al., 2014).
Antioxidant Activity Evaluation
Research into the antioxidant properties of structurally complex compounds is crucial for developing new therapeutic agents. For instance, the evaluation of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes provided insights into their antioxidant properties, helping establish structure-activity relationships that are beneficial for designing compounds with enhanced therapeutic efficacy (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Direct Amination Techniques
The development of direct amination techniques for haloarenes, including those containing bromophenyl groups, is significant for synthesizing aromatic amines used in various scientific applications. Such methodologies offer pathways to synthesize ortho-functionalized aromatic amines efficiently, which could be relevant for further modifications or applications of the compound (Zhao, Fu, & Qiao, 2010).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antimicrobial and anticancer activities . Therefore, it’s plausible that this compound may also target microbial pathogens and cancerous cells.
Mode of Action
The exact mode of action of this compound is currently unknown. Related compounds have been shown to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . In the context of anticancer activity, these compounds may interfere with cell proliferation and induce apoptosis .
Biochemical Pathways
Considering the potential antimicrobial and anticancer activities, it’s likely that this compound affects pathways related to cell growth and division, lipid biosynthesis in bacteria, and apoptosis in cancer cells .
Pharmacokinetics
The molecular docking studies of similar compounds have shown promising adme properties . These properties are crucial for determining the bioavailability of the compound.
Result of Action
Based on the activities of similar compounds, it can be inferred that this compound may inhibit the growth of microbial pathogens and cancerous cells .
Propriétés
IUPAC Name |
N-[4-[2-(3-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O4S/c1-27-16-7-6-12(8-17(16)28-2)19(26)24-20-23-15(11-29-20)10-18(25)22-14-5-3-4-13(21)9-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLHTCUPIXMKAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
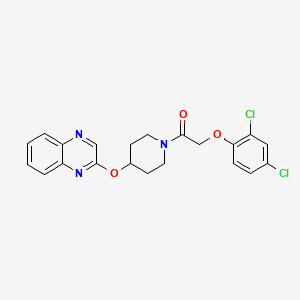
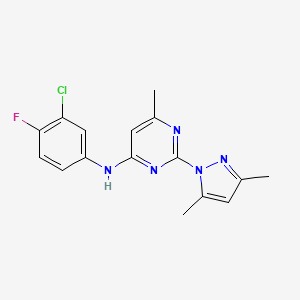

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2752315.png)
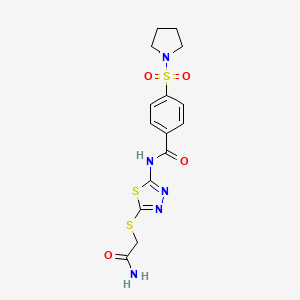
![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2752317.png)


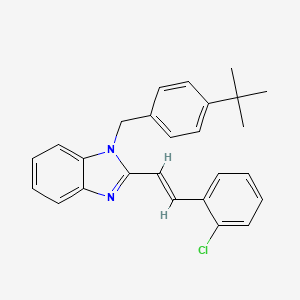

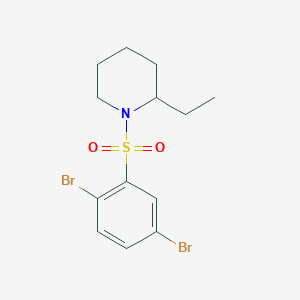
![(E)-3-(1,3-Benzodioxol-5-yl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2752328.png)
![N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2752331.png)
